

2-Bromo-4-fluoro-5-methoxybenzoic acid CAS number 1007455-21-1

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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-5-methoxybenzoic acid

Cat. No.: B1523313

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An In-depth Technical Guide to **2-Bromo-4-fluoro-5-methoxybenzoic Acid**

Executive Summary

This technical guide provides a comprehensive overview of **2-Bromo-4-fluoro-5-methoxybenzoic acid** (CAS No. 1007455-21-1), a halogenated and substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic insights, discusses its reactivity, and explores its potential applications as a versatile building block for novel therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of complex molecular architectures.

Introduction: A Versatile Building Block in Modern Drug Discovery

2-Bromo-4-fluoro-5-methoxybenzoic acid is a polysubstituted benzene derivative featuring a unique combination of functional groups: a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid. This specific arrangement of substituents imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules. The presence of the bromine atom, in particular, allows for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.^[1] The fluoro and methoxy groups

modulate the electronic properties of the aromatic ring, influencing both its reactivity and the physiological properties of its derivatives.[1][2] As the pharmaceutical industry increasingly explores novel chemical spaces for new therapeutic agents, compounds like **2-Bromo-4-fluoro-5-methoxybenzoic acid** serve as critical starting materials for building molecules with tailored biological activities.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **2-Bromo-4-fluoro-5-methoxybenzoic acid** is presented in Table 1. This data is essential for its handling, reaction setup, and characterization.

Table 1: Physicochemical Properties of **2-Bromo-4-fluoro-5-methoxybenzoic acid**

Property	Value	Source
CAS Number	1007455-21-1	[4][5][6]
Molecular Formula	C ₈ H ₆ BrFO ₃	[4][6]
Molecular Weight	249.03 g/mol	[4][6]
Appearance	White to off-white solid (predicted)	General Knowledge
Melting Point	Not available; expected to be a solid at room temperature.	Inferred
Boiling Point	Not available	Inferred
Solubility	Soluble in organic solvents like methanol, DMSO, and DMF.	Inferred

While specific experimental spectroscopic data for this compound is not widely published, a predicted ¹H NMR spectrum would exhibit distinct signals for the aromatic protons and the methoxy group protons, with coupling patterns influenced by the fluorine and bromine substituents. The ¹³C NMR would show characteristic peaks for the carboxyl carbon, the aromatic carbons (with C-F and C-Br splitting), and the methoxy carbon. The IR spectrum

would be expected to show a strong carbonyl stretch from the carboxylic acid, along with C-O and C-F stretching vibrations.

Synthesis Protocol: A Mechanistic Approach to Preparation

The synthesis of **2-Bromo-4-fluoro-5-methoxybenzoic acid** can be achieved through the electrophilic bromination of a suitable precursor, 4-fluoro-3-methoxybenzoic acid. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions.^{[7][8]} In this case, the position para to the methoxy group is blocked by the fluorine atom, and one ortho position is occupied by the carboxylic acid. Therefore, bromination is expected to occur at the remaining ortho position.

Detailed Experimental Protocol

Reaction: Bromination of 4-fluoro-3-methoxybenzoic acid.

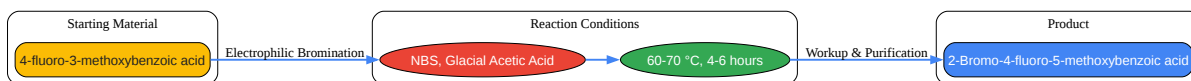
Reagents and Materials:

- 4-fluoro-3-methoxybenzoic acid
- N-Bromosuccinimide (NBS)
- Glacial Acetic Acid
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Ice bath
- Standard laboratory glassware for workup

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-fluoro-3-methoxybenzoic acid in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
- **Addition of Brominating Agent:** To the stirred solution, add 1.1 equivalents of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. The use of NBS is preferred over liquid bromine for easier handling and improved selectivity.
- **Reaction Conditions:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The choice of glacial acetic acid as a solvent is crucial as it is a polar solvent that can stabilize the reaction intermediates.[9]
- **Workup:** After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
- **Isolation and Purification:** Collect the precipitate by vacuum filtration and wash the solid with cold water to remove any remaining acetic acid and succinimide. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield **2-Bromo-4-fluoro-5-methoxybenzoic acid** as a solid.

Synthesis Workflow Diagram



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Caption: Synthetic route for **2-Bromo-4-fluoro-5-methoxybenzoic acid**.

Reactivity and Applications in Medicinal Chemistry

The chemical reactivity of **2-Bromo-4-fluoro-5-methoxybenzoic acid** is primarily dictated by its functional groups. The carboxylic acid can undergo standard transformations such as

esterification and amidation. The bromine atom on the aromatic ring is the most versatile handle for further synthetic modifications.

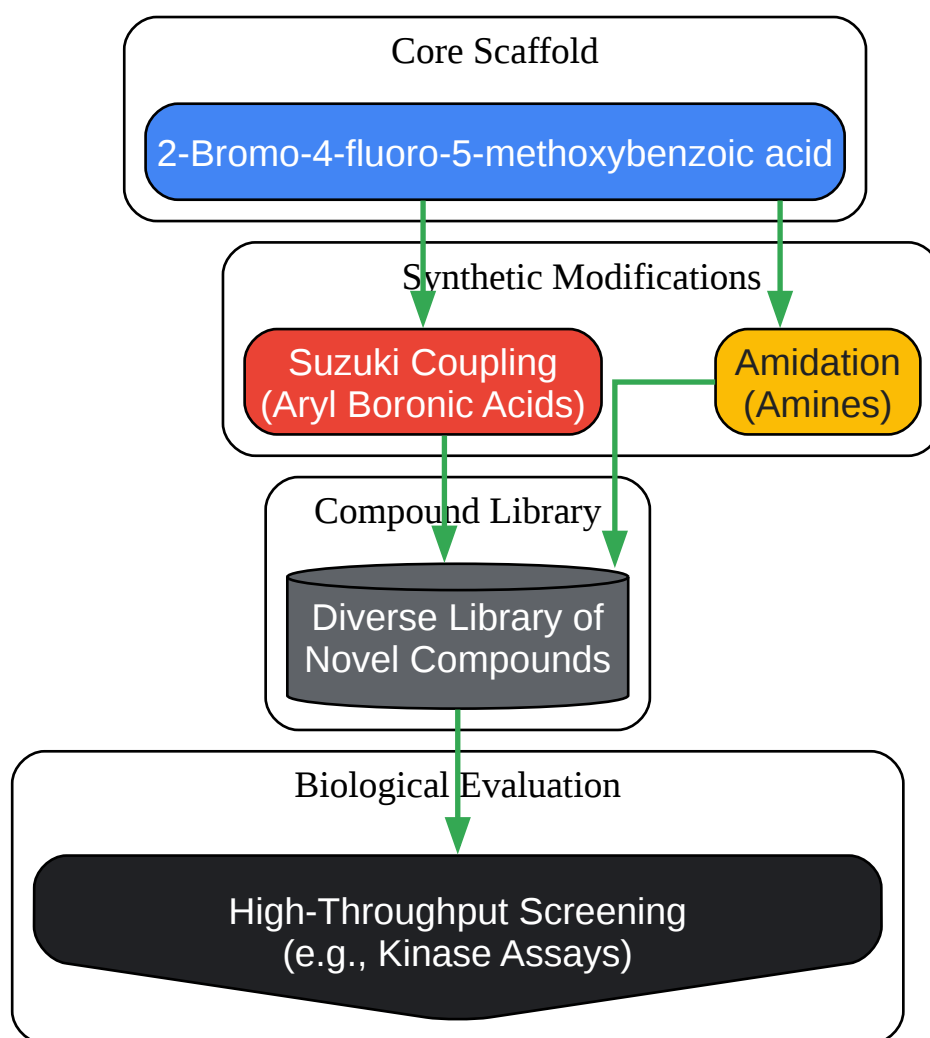
Key Chemical Transformations

- **Cross-Coupling Reactions:** The bromo substituent makes this molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings.^[1] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents at the 2-position.
- **Nucleophilic Aromatic Substitution:** While less reactive than activated aryl chlorides or fluorides, the bromo group can undergo nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles.

Role as a Pharmaceutical Intermediate

The ability to introduce diverse functionalities through cross-coupling reactions makes **2-Bromo-4-fluoro-5-methoxybenzoic acid** a valuable intermediate in the synthesis of biologically active molecules. For instance, it can serve as a key building block for the synthesis of kinase inhibitors, where a substituted aromatic core is often required for binding to the ATP pocket of the enzyme. The specific substitution pattern can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

Conceptual Application in Drug Design



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Caption: Application in combinatorial library synthesis for drug discovery.

Safety and Handling

As with all laboratory chemicals, **2-Bromo-4-fluoro-5-methoxybenzoic acid** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-fluoro-5-methoxybenzoic acid is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern provides a platform for the generation of diverse molecular architectures through well-established synthetic transformations. The protocols and insights provided in this guide are intended to facilitate its use in research and development, ultimately contributing to the discovery of new and innovative chemical entities.

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